1-(3-Hydroxyoxetan-3-yl)propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

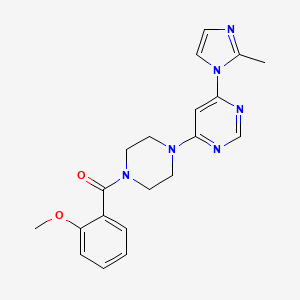

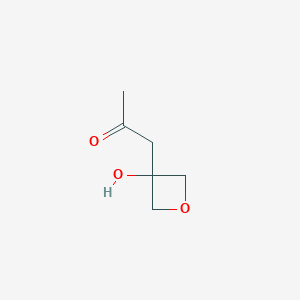

“1-(3-Hydroxyoxetan-3-yl)propan-2-one” is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . This compound is typically in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10O3/c1-5(7)2-6(8)3-9-4-6/h8H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación

Monomers for Adhesive Polymers

1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate was synthesized and characterized for its potential use in adhesive polymers. It shows good solubility in water and ethanol, demonstrates improved hydrolytic stability, and exhibits strong adhesive properties without cytotoxic effects. This indicates its potential application in the development of bio-compatible adhesives (Moszner et al., 2006).

Hydrodeoxygenation of C3 Alcohols

A study on the catalytic hydrodeoxygenation of C3 alcohols, including 1,3-propanediol, revealed insights into the reaction pathways and kinetics on Pt/Al2O3 catalysts. This research is significant for understanding the conversion processes of alcohols in chemical synthesis (Peng et al., 2012).

Anticancer Activity of Hydroxyl-Containing Analogs

Research into hydroxyl-containing benzo[b]thiophene analogs showed that these compounds, including 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate, have selectivity towards laryngeal cancer cells. This points to potential applications in cancer treatment (Haridevamuthu et al., 2023).

Synthesis and Antimicrobial Activity

A study focused on the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial activities. The research provides insights into the potential use of these compounds in combating human pathogens (Čižmáriková et al., 2020).

Building Blocks for Polyketide Synthesis

The hydroformylation of acyclic olefins, including derivatives of 1,3-propanediol, was studied for efficient construction of polyketide synthesis building blocks. This research is important for the synthesis of complex organic compounds (Breit & Zahn, 1998).

Biosynthesis of 1,3-Propanediol

A review on the biosynthesis of 1,3-Propanediol from glycerol using genetically engineered microorganisms highlights advances in this field. This research is significant for producing chemicals in a more environmentally friendly and economically viable way (Yang et al., 2018).

Propiedades

IUPAC Name |

1-(3-hydroxyoxetan-3-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)2-6(8)3-9-4-6/h8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLHQGWUZOIFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2986072.png)

![ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2986078.png)

![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)

![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)

![3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2986092.png)